1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one
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Overview
Description
Preparation Methods
The preparation of ATX-914 involves several synthetic routes and reaction conditions. One common method includes the use of a quinazolinone derivative as a starting material. The synthetic route typically involves the following steps:
Formation of the quinazolinone core: This is achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions to form the quinazolinone ring.
Bromination: The quinazolinone core is then brominated using bromine or a brominating agent to introduce a bromine atom at a specific position on the ring.
Substitution reactions: Various substituents, such as isopropylphenyl and propyn-1-yloxy groups, are introduced through substitution reactions using appropriate reagents and conditions.
Chemical Reactions Analysis
ATX-914 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: ATX-914 can undergo substitution reactions where specific substituents on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ATX-914 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: ATX-914 is used as a model compound for studying the synthesis and reactivity of phenylpyrimidines.
Mechanism of Action
The mechanism of action of ATX-914 involves the inhibition of the enzyme autotaxin. Autotaxin is responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. By inhibiting autotaxin, ATX-914 reduces the production of lysophosphatidic acid, thereby modulating various cellular responses such as cell proliferation, migration, and cytokine production . The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid (LPA1-6), which mediate the biological effects of lysophosphatidic acid .
Comparison with Similar Compounds
ATX-914 can be compared with other similar compounds, particularly other autotaxin inhibitors. Some of the similar compounds include:
GLPG1690: An autotaxin inhibitor that has entered clinical trials for treating idiopathic pulmonary fibrosis.
BBT-877: Another autotaxin inhibitor with potential therapeutic applications in various diseases.
BLD-0409: A compound that inhibits autotaxin and is being studied for its potential medical applications.
Compared to these compounds, ATX-914 has unique structural features and chemical properties that make it a valuable tool for scientific research and potential therapeutic applications.
Properties
CAS No. |
2772860-39-4 |
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Molecular Formula |
C29H23BrN4O2 |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
1-[(2-bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one |
InChI |
InChI=1S/C29H23BrN4O2/c1-4-13-36-22-10-12-26-23(15-22)28(21-8-6-20(7-9-21)18(2)3)33-29(35)34(26)17-19-5-11-24-25(14-19)31-16-27(30)32-24/h1,5-12,14-16,18H,13,17H2,2-3H3 |
InChI Key |
ALANRBCCCQEPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OCC#C)CC4=CC5=NC=C(N=C5C=C4)Br |
Origin of Product |
United States |
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